3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-hydroxyphenyl)methylene)-5-methyl-

Beschreibung

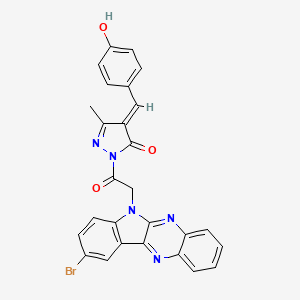

The compound 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-hydroxyphenyl)methylene)-5-methyl- features a pyrazolone core substituted with:

- A 4-hydroxyphenyl methylene group at position 4, contributing to hydrogen-bonding interactions.

- A methyl group at position 5, enhancing steric stability.

This structure combines electron-withdrawing (bromine) and electron-donating (hydroxyphenyl) groups, which may influence reactivity, solubility, and biological activity. The indoloquinoxaline moiety is notable for its planar structure, often associated with DNA-binding or kinase inhibition .

Eigenschaften

CAS-Nummer |

119457-25-9 |

|---|---|

Molekularformel |

C27H18BrN5O3 |

Molekulargewicht |

540.4 g/mol |

IUPAC-Name |

(4E)-2-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]-4-[(4-hydroxyphenyl)methylidene]-5-methylpyrazol-3-one |

InChI |

InChI=1S/C27H18BrN5O3/c1-15-19(12-16-6-9-18(34)10-7-16)27(36)33(31-15)24(35)14-32-23-11-8-17(28)13-20(23)25-26(32)30-22-5-3-2-4-21(22)29-25/h2-13,34H,14H2,1H3/b19-12+ |

InChI-Schlüssel |

IFGMBMORYBEWDK-XDHOZWIPSA-N |

Isomerische SMILES |

CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)O)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |

Kanonische SMILES |

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)O)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 540.4 g/mol. The compound features multiple functional groups that contribute to its biological activity and interaction with other molecules.

Anticancer Activity

Research indicates that derivatives of 3H-pyrazol-3-one compounds exhibit promising anticancer properties. The indole and quinoxaline moieties in the structure are known to enhance biological activity against various cancer cell lines. Studies have shown that modifications to the pyrazolone framework can lead to increased potency against tumors, making this compound a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

Compounds similar to 3H-pyrazol-3-one have been evaluated for their anti-inflammatory effects. The presence of the hydroxyphenyl group may contribute to the inhibition of inflammatory pathways, which is beneficial in conditions such as arthritis and other inflammatory diseases .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly in targeting enzymes involved in cancer proliferation and inflammation. Research has demonstrated that specific substitutions on the pyrazolone core can modulate enzyme activity, providing insights into designing selective inhibitors .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components could interact with microbial cell membranes or inhibit essential microbial enzymes, leading to potential applications in treating infections .

Organic Electronics

The unique electronic properties of pyrazolone derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the photophysical properties of these compounds has shown promise for enhancing device efficiency .

Coordination Chemistry

The ability of this compound to form coordination complexes with metals opens avenues for its use in catalysis and as a ligand in coordination chemistry. The bromoindole moiety may facilitate interactions with metal centers, leading to novel catalytic systems .

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Table 1: Key Structural Differences

Key Observations :

- Compared to (4E)-4-(3-Bromo-2-chloro-...) , the target lacks chloro and ethoxy groups but shares the 4-hydroxyphenyl methylene substituent, suggesting similar hydrogen-bonding capacity.

- Compound 16 includes a sulfonamide group absent in the target, which may improve solubility but reduce lipophilicity.

Spectroscopic and Analytical Data

Table 3: Comparative Spectral Data

Q & A

Q. What are the recommended synthetic strategies for preparing the target compound, considering its complex indoloquinoxaline and pyrazolone moieties?

The synthesis involves multi-step protocols:

- Core formation : The indoloquinoxaline subunit is synthesized via cyclization of brominated precursors under acidic or thermal conditions, as demonstrated in indolo[2,3-b]quinoxaline derivatives .

- Pyrazolone assembly : The pyrazolone ring is constructed using acetylated intermediates. For example, triazenylpyrazole precursors can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water (1:1) at 50°C for 16 hours, followed by column chromatography purification .

- Functionalization : The 4-hydroxyphenylmethylene group is introduced via Knoevenagel condensation, using a base like piperidine in ethanol .

Q. How should researchers characterize the compound’s structure, given its stereoelectronic complexity?

Key analytical methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton shifts at δ 9–10 ppm) .

- X-ray crystallography : Resolve the spatial arrangement of the indoloquinoxaline and pyrazolone cores, particularly the Z/E configuration of the methylene group .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H] for CHBrNO: 566.0824) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require switching to ethanol for Knoevenagel steps to avoid side reactions .

- Catalyst loading : For CuAAC, reduce copper sulfate to 5 mol% with sodium ascorbate (10 mol%) to minimize metal contamination .

- Temperature control : Lower reaction temperatures (e.g., 50°C vs. reflux) improve regioselectivity in heterocycle formation .

Q. What methodologies are suitable for evaluating the compound’s potential as a kinase inhibitor?

- Enzyme assays : Use fluorescence-based ADP-Glo™ kinase assays to measure IC values against targets like BRAF V600E, leveraging structural similarities to indoloquinoxaline-based inhibitors .

- Molecular docking : Perform in silico studies with AutoDock Vina to predict binding affinities to ATP-binding pockets, focusing on interactions between the bromoindoloquinoxaline moiety and hydrophobic kinase domains .

Q. How should researchers address contradictory data in reaction yields or purity across studies?

- Troubleshooting purification : Replace silica gel chromatography with preparative HPLC for polar intermediates to resolve co-elution issues .

- Batch consistency : Standardize starting material purity (e.g., ≥95% by HPLC for acetylated precursors) to mitigate variability .

- Mechanistic analysis : Use O isotopic labeling to trace unexpected byproducts during Knoevenagel condensation .

Q. What computational tools are recommended for studying the compound’s photophysical properties?

- TD-DFT calculations : Predict UV-Vis absorption spectra (e.g., λ ~450 nm for quinoxaline π→π* transitions) using Gaussian 16 with B3LYP/6-31G(d) basis sets .

- Electrostatic potential maps : Analyze charge distribution to identify sites for electrophilic/nucleophilic modifications .

Methodological Considerations for Data Reproducibility

Q. How can researchers validate synthetic reproducibility across laboratories?

- Detailed protocols : Report exact equivalents (e.g., 1.05 equiv of 9-bromoindoloquinoxaline) and degassing steps for air-sensitive reactions .

- Cross-lab validation : Share intermediates via repositories like Chemotion (DOIs: 10.14272/reaction/SA-FUHFF-*) for independent verification .

Q. What statistical approaches are appropriate for analyzing bioactivity data?

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values with 95% confidence intervals .

- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with inhibitory potency .

Tables of Key Data

Q. Table 1: Synthetic Optimization Parameters

| Step | Variable | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|---|

| CuAAC | Catalyst loading | CuSO (5 mol%) | 61% → 73% | |

| Knoevenagel | Solvent | Ethanol (reflux) | 58% → 82% |

Q. Table 2: Computational vs. Experimental UV-Vis Data

| Parameter | TD-DFT Prediction | Experimental Value | Deviation |

|---|---|---|---|

| λ (nm) | 447 | 452 | +5 nm |

| Oscillator strength | 0.89 | 0.85 | -4.5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.